molecular formula C3H7BN2O3 B3046825 Pyrazole-3-boronic Acid Hydrate CAS No. 1310383-92-6

Pyrazole-3-boronic Acid Hydrate

Cat. No.: B3046825
CAS No.: 1310383-92-6
M. Wt: 129.91
InChI Key: NXQCQMBEFQLICU-UHFFFAOYSA-N
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Description

Pyrazole-3-boronic acid hydrate is an organic compound with the molecular formula C3H5BN2O2·xH2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is widely used as a synthetic intermediate in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazole-3-boronic acid hydrate can be synthesized through several methods. One common approach involves the reaction of pyrazole with boronic acid under specific conditions. The synthesis typically requires a palladium catalyst and a base, such as potassium carbonate, to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Pyrazole-3-boronic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various pyrazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of pyrazole-3-boronic acid hydrate in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

  • Pyrazole-4-boronic acid
  • Pyrazole-5-boronic acid
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Comparison: Pyrazole-3-boronic acid hydrate is unique due to its specific position of the boronic acid group on the pyrazole ring, which influences its reactivity and selectivity in chemical reactions. Compared to pyrazole-4-boronic acid and pyrazole-5-boronic acid, the 3-position boronic acid group offers distinct advantages in certain synthetic applications, particularly in the formation of specific biaryl compounds .

Properties

IUPAC Name

1H-pyrazol-5-ylboronic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BN2O2.H2O/c7-4(8)3-1-2-5-6-3;/h1-2,7-8H,(H,5,6);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQCQMBEFQLICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1)(O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310383-92-6
Record name Boronic acid, B-1H-pyrazol-3-yl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310383-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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